3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

Chiral SAR Enantioselective Synthesis Medicinal Chemistry

This fluorinated arylpropanoic acid features a chiral 2-methyl group, crucial for enantioselective synthesis in medicinal chemistry. The 5-fluoro substituent enhances metabolic stability over non-fluorinated analogs. Sourced as a research chemical with ≥95% purity for NSAID analog development and GPR40 agonist probing. Differentiated from non-methylated counterparts, enabling precise SAR mapping.

Molecular Formula C11H13FO3
Molecular Weight 212.22 g/mol
CAS No. 1512641-73-4
Cat. No. B1406114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
CAS1512641-73-4
Molecular FormulaC11H13FO3
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESCC(CC1=C(C=CC(=C1)F)OC)C(=O)O
InChIInChI=1S/C11H13FO3/c1-7(11(13)14)5-8-6-9(12)3-4-10(8)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14)
InChIKeyBNUZASZMFPSETM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid (CAS 1512641-73-4): Basic Characterization and Procurement Baseline


3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid (CAS 1512641-73-4) is a fluorinated arylpropanoic acid derivative with the molecular formula C₁₁H₁₃FO₃ and a molecular weight of 212.22 g/mol [1]. Structurally, it features a 5-fluoro-2-methoxyphenyl ring linked to a 2-methylpropanoic acid moiety . The compound is commercially available from multiple suppliers at a typical purity of ≥95% . It is primarily utilized as a versatile building block in medicinal chemistry and as an analog of nonsteroidal anti-inflammatory drugs (NSAIDs) for structure-activity relationship (SAR) studies [2].

Why 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid Cannot Be Replaced by Structurally Similar Propanoic Acids


Substituting 3-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid with closely related propanoic acid derivatives (e.g., 3-(5-fluoro-2-methoxyphenyl)propanoic acid or 2-(5-fluoro-2-methoxyphenyl)propanoic acid) is problematic due to distinct structural features that directly impact biological activity and synthetic utility [1]. The presence of the 2-methyl group on the propanoic acid chain introduces a stereocenter, enabling enantioselective synthesis and differential binding to chiral biological targets [2]. Furthermore, the 5-fluoro substituent on the phenyl ring enhances metabolic stability and membrane permeability relative to non-fluorinated analogs, a well-documented effect in medicinal chemistry [3]. These modifications collectively alter the compound's physicochemical properties, reactivity, and potential for SAR exploration, making it non-interchangeable with its non-methylated or non-fluorinated counterparts.

Quantitative Differentiation of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid: Evidence-Based Comparator Analysis


Chiral Center Introduction: 2-Methyl vs. Non-Methylated Propanoic Acid Scaffolds

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid contains a stereocenter at the C2 position of the propanoic acid chain, a feature absent in the direct analog 3-(5-fluoro-2-methoxyphenyl)propanoic acid . This methyl group creates a chiral environment that can be exploited in asymmetric synthesis and enables the generation of enantiomerically pure compounds for differential biological evaluation [1].

Chiral SAR Enantioselective Synthesis Medicinal Chemistry

Fluorine Substitution Advantage: Enhanced Metabolic Stability vs. Non-Fluorinated Phenylpropanoic Acids

The 5-fluoro substituent on the phenyl ring of 3-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid confers increased metabolic stability compared to non-fluorinated phenylpropanoic acid derivatives [1]. Fluorine substitution is a well-established strategy to block metabolic oxidation at the para position of the phenyl ring, thereby prolonging compound half-life and improving pharmacokinetic profiles [2].

Fluorine Chemistry Metabolic Stability Bioisosterism

Commercial Availability and Purity Consistency vs. Niche Analogs

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is available from multiple reputable suppliers (e.g., Leyan, CymitQuimica, Chemsrc) with a consistently reported purity of ≥95% . In contrast, several structurally similar analogs, such as 2-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid (CAS 1267180-88-0) and 3-(5-fluoro-2-methoxy-3-methylphenyl)propanoic acid, are only offered by a limited number of vendors or are discontinued .

Chemical Procurement Supply Chain Reliability Building Block Purity

Potential as a GPR40 Agonist Scaffold: Lipophilicity Profile

Phenylpropanoic acid derivatives bearing a 5-fluoro-2-methoxyphenyl motif have been explored as GPR40 agonists for type 2 diabetes [1]. The 2-methyl substitution on the propanoic acid chain increases lipophilicity (estimated logP ~2.5 for target compound vs. ~2.0 for the non-methylated analog), which can enhance membrane permeability and oral bioavailability [2].

GPR40 Agonist Type 2 Diabetes Lipophilicity

Optimal Use Cases for 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid in Scientific and Industrial Settings


Chiral Building Block for Enantioselective Synthesis of Drug Candidates

The stereocenter at C2 makes 3-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid an ideal chiral building block for synthesizing enantiomerically pure drug candidates [1]. Its use in asymmetric synthesis enables the preparation of single enantiomers for differential SAR studies, as highlighted by its structural analogy to compounds in GPR40 agonist patents [2].

Fluorinated Probe for Metabolic Stability Optimization

The 5-fluoro substituent provides a strategic advantage for medicinal chemists aiming to improve metabolic stability of lead compounds [3]. This compound can serve as a fluorine-containing scaffold for assessing the impact of fluorination on pharmacokinetic properties in early-stage drug discovery programs.

NSAID Analog for COX-2 Inhibition Studies

Classified as an NSAID analog, this compound is suitable for in vitro COX-2 inhibition assays to explore the effects of 2-methyl and 5-fluoro substitutions on anti-inflammatory activity [4]. Its unique substitution pattern distinguishes it from simple phenylpropanoic acids and allows for detailed SAR mapping.

Chemical Probe for GPR40 Target Engagement

Given the relevance of phenylpropanoic acid derivatives as GPR40 agonists, this compound can be used as a chemical probe to study GPR40-mediated insulin secretion [2]. The increased lipophilicity imparted by the 2-methyl group may enhance cellular uptake and target engagement compared to non-methylated analogs.

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